molecular formula C18H22N2O3S B2870311 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea CAS No. 2319640-11-2

1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea

Cat. No.: B2870311
CAS No.: 2319640-11-2
M. Wt: 346.45
InChI Key: WWOIECCEWKSANP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a methoxyphenyl group, a tetrahydropyran ring, and a thiophene ring, all connected through a urea linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea typically involves the following steps:

    Formation of the Urea Linkage: The reaction between an isocyanate and an amine is a common method to form the urea linkage. In this case, 2-methoxyphenyl isocyanate can be reacted with a suitable amine derivative of tetrahydropyran and thiophene.

    Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed to yield the final product.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl and thiophene rings can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

    Substitution Reagents: Halogenating agents, nucleophiles, and other reagents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol derivative, while reduction of the urea linkage may yield an amine derivative.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Research may focus on the compound’s potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers, coatings, and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved may vary depending on the specific context of its use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)urea: This compound has a pyrrolidine ring instead of a tetrahydropyran ring.

    1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea: This compound lacks the tetrahydropyran ring.

    1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)methyl)urea: This compound lacks the thiophene ring.

The uniqueness of this compound lies in its combination of the methoxyphenyl, tetrahydropyran, and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-3-2-5-14(15)19-18(21)20-17(16-7-4-12-24-16)13-8-10-23-11-9-13/h2-7,12-13,17H,8-11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOIECCEWKSANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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